ChBac5
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
RFRPPIRRPPIRPPFNPPFRPPVRPPFRPPFRPPFRPPIGPFP |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
ChBac5 exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a promising candidate for addressing antibiotic resistance.
Key Findings:
- In vitro Studies: Research has shown that this compound demonstrates significant antimicrobial effects against drug-resistant strains such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa .
- Mechanism of Action: The peptide disrupts bacterial membranes, leading to cell lysis. Its proline-rich structure enhances its stability and efficacy against various pathogens .
Table 1: Antimicrobial Efficacy of this compound Against Various Bacteria
Medical Applications
The potential of this compound in medical applications is being explored extensively, particularly in the development of new therapeutic agents.
Case Studies:
- Wound Healing: Studies indicate that this compound can promote wound healing by preventing infection and enhancing tissue regeneration. Its application in topical formulations is being investigated to improve healing outcomes in chronic wounds .
- Drug Delivery Systems: Researchers are exploring the incorporation of this compound into nanocarriers for targeted drug delivery, particularly for antibiotic-resistant infections .
Agricultural Applications
This compound is also being studied for its applications in agriculture, particularly as a natural pesticide.
Findings:
- Plant Protection: Preliminary studies suggest that this compound can protect plants from bacterial infections, reducing the need for chemical pesticides. Its application could lead to safer agricultural practices and reduced environmental impact .
- Animal Health: The peptide shows promise as a feed additive to enhance gut health in livestock by reducing pathogenic bacteria in the gastrointestinal tract .
Food Safety
The antimicrobial properties of this compound make it a candidate for improving food safety.
Applications:
- Food Preservation: this compound can be used as a natural preservative to inhibit microbial growth in food products, extending shelf life and ensuring safety .
- Packaging Materials: Incorporating this compound into food packaging materials is being researched to provide active protection against microbial contamination .
Comparison with Similar Compounds
Evolutionary and Functional Insights
Preparation Methods
Isolation and Purification from Natural Sources
Source Material and Initial Extraction
ChBac5 is naturally found in goat leukocytes. The initial preparation involves isolating leukocytes from goat blood, followed by protein extraction and enzymatic treatment to release the peptide.
- Leukocytes are harvested and subjected to centrifugation.
- Extracts are treated with human neutrophil elastase to cleave precursor proteins and release mature this compound peptides.
- This enzymatic digestion is crucial as it mimics physiological processing and yields active peptide forms.
- After elastase cleavage, the peptide-containing fraction is separated using ultrafiltration (e.g., YM-10 filters).
- The filtrate is subjected to Sep-Pak cartridge chromatography with 60% acetonitrile elution.
- Preparative electrophoresis and repeated reversed-phase high-performance liquid chromatography (RP-HPLC) cycles are performed to achieve high purity.
- From 1.3 × 10^9 goat leukocytes (12.2 mg total protein), approximately 30 μg of highly purified this compound is obtained.
- Larger scale preparations starting from 407 mg total protein yielded 229 μg of purified peptide.
- The purified peptide corresponds to a 43-residue amidated form with a molecular mass of approximately 5,161 Da, confirmed by mass spectrometry.
| Step | Material Input | Output (Purified this compound) | Notes |
|---|---|---|---|
| Leukocyte extraction | 1.3 × 10^9 cells | 12.2 mg total protein | Initial protein extract |
| Elastase digestion | 12.2 mg protein | 19.8 mg in filtrate | ~2/3 protein recovered |
| Sep-Pak chromatography | 19.8 mg filtrate | 3 mg protein | Elution with 60% acetonitrile |
| Preparative electrophoresis | 3 mg protein | 45-50 μg purified peptide | Multiple RP-HPLC cycles |
| Large scale (407 mg protein) | 407 mg protein | 229 μg purified peptide | Scale-up purification |
Data compiled from detailed purification studies by Otvos et al. and colleagues.
Recombinant Expression Systems
To overcome limitations of natural extraction yields, recombinant DNA technology has been employed to produce this compound.
Expression Vector Construction
- The gene encoding this compound is cloned into a pET-based vector system.
- The expression cassette includes a T7 promoter, ribosome binding site, and a fusion construct with an N-terminal His-tag and carrier protein (e.g., E. coli thioredoxin A).
- A methionine residue is inserted to enable cleavage and release of the target peptide.
- Escherichia coli BL21(DE3) cells are transformed with the plasmid.
- Cells are grown in Lysogeny broth supplemented with ampicillin (100 μg/ml), glucose (20 mM), and magnesium sulfate (1 mM).
- Induction is performed at optical density 600 nm (OD600) ~0.7–1.0 with 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Expression proceeds for 6 hours at 30°C with shaking at 220 rpm.
Protein Extraction and Purification
- Cells are harvested and lysed by sonication in phosphate buffer containing imidazole and guanidine hydrochloride to solubilize fusion proteins.
- Purification is conducted using immobilized metal affinity chromatography (IMAC) on Ni Sepharose columns exploiting the His-tag.
- The fusion protein is cleaved chemically using cyanogen bromide (CNBr) to release this compound.
- Final purification is achieved by RP-HPLC using C18 reversed-phase columns.
- Expression levels and purity are monitored by Tricine-SDS-PAGE.
- Mass spectrometry (MALDI-TOF) confirms peptide mass and integrity.
- The peptide is lyophilized to obtain a stable powder form.
| Parameter | Details |
|---|---|
| Expression host | E. coli BL21(DE3) |
| Vector system | pET-based with His-tag fusion |
| Induction conditions | 0.2 mM IPTG, 30°C, 6 h |
| Lysis buffer | 100 mM phosphate, 20 mM imidazole, 6 M guanidine hydrochloride |
| Purification methods | IMAC (Ni Sepharose), CNBr cleavage, RP-HPLC |
| Analytical methods | Tricine-SDS-PAGE, MALDI-TOF MS |
Adapted from recombinant expression protocols by Panteleev and Ovchinnikova.
Analytical Techniques for Quality Control
- MALDI-TOF/TOF mass spectrometry is routinely used to confirm molecular mass and purity.
- Samples are prepared with alpha-cyano-4-hydroxycinnamic acid matrix in acetonitrile/TFA solution.
- Measurements are performed in positive ion mode with UV laser ionization.
- This technique ensures the peptide corresponds to the expected mass (~5,161 Da for this compound) and detects any modifications or impurities.
- Analytical RP-HPLC assesses purity by monitoring absorbance at 210–220 nm.
- High purity (>95%) is typically required for biological assays and therapeutic use.
Summary Table: Comparison of Preparation Methods for this compound
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Natural Extraction & Purification | Enzymatic cleavage of leukocyte extracts; multiple chromatographic steps | Native peptide with natural modifications; biologically relevant | Low yield; labor-intensive; source variability |
| Recombinant Expression | Fusion protein expression in E. coli; affinity purification; chemical cleavage | Scalable; high purity; cost-effective for large quantities | Requires molecular biology expertise; possible folding issues |
| Chemical Synthesis (SPPS) | Stepwise assembly on resin; Fmoc chemistry; RP-HPLC purification | Precise control over sequence; allows modifications | Expensive for long peptides; complex purification |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structure of ChBac5?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with reference standards if available. For novel derivatives, elemental analysis and X-ray crystallography may be required .
- Table 1 : Key Characterization Techniques
| Technique | Purpose | Validation Criteria |
|---|---|---|
| NMR | Structural confirmation | Peak integration, coupling constants |
| HPLC | Purity assessment | Retention time consistency, peak symmetry |
| MS | Molecular weight verification | Mass-to-charge ratio (m/z) alignment |
Q. How should researchers design initial in vitro assays to assess this compound's bioactivity?
- Methodological Answer :
Dose Range : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO <0.1%).
Replicates : Perform triplicate measurements per concentration to assess variability.
Endpoint Selection : Use fluorometric/colorimetric assays (e.g., MTT for cytotoxicity) validated for the target pathway .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.
- Assess goodness-of-fit via R² values and residual plots.
- For non-linear responses, apply non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections (e.g., Dunn’s test).
- Report 95% confidence intervals for EC₅₀/IC₅₀ values and use bootstrap resampling if sample sizes are small (<10 replicates) .
Q. How can researchers reconcile conflicting results regarding ChBBac5's cellular uptake efficiency across different model systems?
- Methodological Answer :
Variable Audit : Compare experimental conditions (e.g., cell line viability, incubation time, temperature, solvent compatibility).
Method Standardization : Use quantitative uptake assays (e.g., LC-MS/MS for intracellular concentration measurement) instead of indirect methods like fluorescence tagging.
Contextual Analysis : Account for cell-specific factors (e.g., membrane transporter expression, efflux mechanisms) using RNA-seq or proteomic data .
- Table 2 : Common Confounding Factors in Uptake Studies
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| Solvent cytotoxicity | False-negative uptake | Use biocompatible solvents (e.g., PEG-400) |
| Efflux pumps | Underestimated accumulation | Co-administer inhibitors (e.g., verapamil for P-gp) |
| Cell confluency | Altered membrane permeability | Standardize seeding density |
Q. What computational strategies enhance the prediction of this compound's binding affinity to target proteins?
- Methodological Answer :
- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility.
- Validate predictions with experimental data (e.g., surface plasmon resonance [SPR] for binding kinetics).
- Use consensus scoring from multiple docking algorithms to reduce false positives .
Guidelines for Addressing Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
